Berkeleylactone E

Description

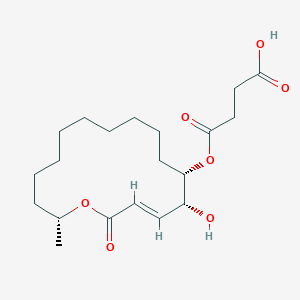

Structure

3D Structure

Properties

Molecular Formula |

C20H32O7 |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

4-[[(3E,5R,6S,16R)-5-hydroxy-16-methyl-2-oxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C20H32O7/c1-15-9-7-5-3-2-4-6-8-10-17(16(21)11-13-19(24)26-15)27-20(25)14-12-18(22)23/h11,13,15-17,21H,2-10,12,14H2,1H3,(H,22,23)/b13-11+/t15-,16-,17+/m1/s1 |

InChI Key |

FHTCEVVYDAAWIA-OVPLUVTGSA-N |

Isomeric SMILES |

C[C@@H]1CCCCCCCCC[C@@H]([C@@H](/C=C/C(=O)O1)O)OC(=O)CCC(=O)O |

Canonical SMILES |

CC1CCCCCCCCCC(C(C=CC(=O)O1)O)OC(=O)CCC(=O)O |

Origin of Product |

United States |

Isolation and Natural Occurrence

Fungal Source Identification

The discovery of berkeleylactones has highlighted the metabolic potential of certain fungi, particularly within the Penicillium genus. These compounds are not typically produced under standard laboratory conditions, requiring specific triggers such as interspecies interactions to activate their biosynthetic pathways.

Penicillium fuscum and Penicillium camembertii/clavigerum Co-culture Systems

A significant breakthrough in the discovery of the berkeleylactone family came from a co-culture fermentation of Penicillium fuscum and Penicillium camembertii/clavigerum nih.govacs.orgresearchgate.netnih.gov. This carefully timed interaction between the two distinct fungal species was found to induce the production of eight new 16-membered-ring macrolides, designated berkeleylactones A–H, which includes Berkeleylactone E nih.govacs.orgresearchgate.net. In addition to these novel compounds, the known antibiotic macrolide A26771B was also isolated from this co-culture system nih.govacs.orgresearchgate.netnih.gov.

Subsequent analysis of the same co-culture fermentation that yielded the berkeleylactones also led to the isolation of another class of compounds, the berkeleypenostatins nih.govacs.org. This underscores the power of co-culture in activating silent biosynthetic gene clusters and generating chemical diversity.

Penicillium turbatum as a Producer of this compound Analogues

While the initial discovery of many berkeleylactones was tied to co-culture, subsequent research identified Penicillium turbatum as a producer of this compound and its analogues in axenic culture nih.govacs.orgnih.govumt.eduacs.org. This finding is significant as it demonstrates that the genetic machinery for producing these compounds is present within a single organism, even if it is not always expressed.

In one study, the cultivation of P. turbatum yielded five new berkeleylactones, two berkeley-γ-lactones, and the known compounds A26771B and this compound nih.govumt.eduacs.org. Another investigation involving large-scale cultivation of P. turbatum on rice resulted in the isolation of seven new berkeleylactone analogues, alongside six previously reported ones, including this compound acs.orgnih.gov. This research highlights the metabolic plasticity of P. turbatum and its potential as a source for a diverse array of berkeleylactone structures.

Endophytic Fungi: Penicillium egyptiacum as a Source

The search for novel bioactive compounds has extended to endophytic fungi, which reside within the tissues of living plants. Research has identified Penicillium egyptiacum, an endophytic fungus, as a producer of berkeleylactone analogues nih.gov. A study of this fungus led to the isolation of two new berkeleylactone analogues, berkeleylactones S and T nih.gov. This discovery expands the known fungal sources of this class of compounds and suggests that endophytic fungi are a promising reservoir for discovering new natural products.

Fermentation Strategies for Berkeleylactone Production

The production of berkeleylactones is highly dependent on the fermentation conditions, with co-culture techniques proving to be a particularly effective strategy for inducing their biosynthesis.

Co-culture Fermentation Techniques and Metabolite Induction

The interaction between different microbial species can trigger the expression of otherwise silent biosynthetic gene clusters, leading to the production of novel secondary metabolites. This phenomenon was clearly demonstrated in the co-culture of P. fuscum and P. camembertii/clavigerum, which resulted in the production of berkeleylactones A-H nih.govacs.orgresearchgate.netnih.gov. The induction of these compounds in co-culture suggests a chemical cross-talk between the two fungal species that activates the necessary metabolic pathways nih.gov.

This strategy of using microbial competition to elicit the production of novel compounds is a growing area of research in natural product discovery. The successful isolation of both the berkeleylactones and berkeleypenostatins from the same co-culture highlights the potential of this approach to unlock cryptic biosynthetic potential nih.govacs.org.

Axenic Culture Limitations in this compound Production

In the initial studies involving the co-culture of P. fuscum and P. camembertii/clavigerum, there was no evidence of berkeleylactone production when either fungus was grown as a pure, or axenic, culture nih.govacs.orgresearchgate.netnih.govnih.govacs.org. This indicates that under standard laboratory conditions, the biosynthetic pathways for these compounds remain dormant in the individual fungal strains.

While P. turbatum and P. egyptiacum have been shown to produce this compound and its analogues in axenic culture, the initial discovery of the broader berkeleylactone family was entirely dependent on the induced metabolic response from co-culturing nih.govacs.orgnih.govumt.eduacs.orgnih.gov. This underscores the limitations of relying solely on axenic cultivation for natural product discovery and emphasizes the importance of exploring microbial interactions to access a wider range of chemical diversity.

Data Tables

Table 1: Fungal Sources of this compound and Analogues

| Fungal Species | Cultivation Method | Berkeleylactone Compounds Produced |

| Penicillium fuscum & Penicillium camembertii/clavigerum | Co-culture | Berkeleylactones A-H |

| Penicillium turbatum | Axenic Culture | This compound, Berkeleylactones I-O, and other new analogues |

| Penicillium egyptiacum | Axenic Culture | Berkeleylactones S-T |

Table 2: Summary of Berkeleylactone Production Methods

| Fermentation Strategy | Key Findings |

| Co-culture Fermentation | Induction of berkeleylactone biosynthesis through interspecies interaction. |

| Axenic Culture | Production of this compound and analogues by specific Penicillium species. |

Biosynthetic Pathways

Self-Resistance Mechanisms in Producer Organisms

The ability of an organism to produce a potent antibiotic is intrinsically linked to its capacity for self-resistance. frontiersin.org In the case of A26771B producers like Penicillium egyptiacum, the primary self-resistance strategy is a highly evolved system of spatial and temporal shielding that relies on the physical separation of enzymatic reactions. researcher.lifemdpi.com

Prodrug Synthesis: Intracellularly, the fungus synthesizes the non-toxic prodrug, Berkeleylactone E. This involves the action of an acyltransferase, BerkF, which catalyzes the succinylation of the intermediate Berklactone C to generate this compound. mdpi.comresearchgate.net

Export: The inactive this compound is transported out of the cell. While the precise transporters are not fully elucidated, efflux is a common resistance strategy in antibiotic-producing microbes. frontiersin.orgresearchgate.netnih.gov

Extracellular Activation: Once outside the cell, the secreted flavin-dependent oxidase BerkD activates this compound by oxidizing it into the toxic antibiotic A26771B. mdpi.comrsc.org This spatial separation ensures the producer organism is not harmed during the synthesis of its chemical weapon. mdpi.com

Intracellular Inactivation: If any of the active A26771B enters the cytoplasm, the short-chain reductase BerkC immediately reduces it back to the harmless this compound. researcher.lifemdpi.com This temporal control constitutes a robust detoxification pathway. mdpi.com

This elegant redox cycle of extracellular activation and intracellular inactivation represents a unique and efficient self-resistance mechanism, preventing cellular damage while allowing the organism to deploy a powerful antibiotic against competitors. researcher.life

Chemical Synthesis and Structural Elucidation Studies

Total Synthesis Strategies for Berkeleylactone E and Analogues

The synthesis of 16-membered macrolides like this compound presents considerable challenges, including the stereocontrolled installation of multiple chiral centers and the efficient formation of the large lactone ring. Research groups have devised several elegant strategies to overcome these hurdles.

A highly efficient strategy for the synthesis of natural product families is a divergent approach, where multiple related compounds are generated from a single advanced common intermediate. This emulates biosynthetic pathways and significantly improves synthetic efficiency.

The first total synthesis of this compound was accomplished as part of a broader campaign targeting six members of the berkeleylactone family. nih.govacs.org Researchers at the University of Bayreuth developed a divergent strategy that commenced from a common intermediate previously utilized in their synthesis of Berkeleylactone A. nih.govresearchgate.net This approach enabled the first successful syntheses of Berkeleylactones E, J, K, M, N, and O. nih.govacs.org The core of this strategy relied on a meticulously planned general protection group scheme and the stereoselective construction of a key fragment, which could then be elaborated into the various target molecules through distinct finishing steps. nih.gov By modifying the protecting groups and oxidation states of the advanced macrolactone intermediate, access to the different analogues, including this compound, was achieved. researchgate.net

This divergent method showcases a powerful approach to efficiently access a library of related natural products, facilitating a deeper investigation into their biological activities.

The control of stereochemistry is paramount in the synthesis of berkeleylactones. Several powerful asymmetric reactions have been employed to install the numerous stereogenic centers with high fidelity.

Macrolactonization is often a challenging step in the synthesis of large-ring systems. Ring-closing metathesis (RCM) has emerged as a powerful and reliable method for the formation of macrocycles in natural product synthesis. wikipedia.org This reaction, catalyzed by ruthenium complexes, involves the intramolecular reaction of two terminal alkenes to form a cycloalkene, with the release of volatile ethylene (B1197577) driving the reaction to completion. wikipedia.orgorganic-chemistry.org In the context of the berkeleylactone family, RCM has been employed as a key step in the total synthesis of Berkeleylactone I and in a formal synthesis of the related antibiotic A26771B. researchgate.netacs.org

A related and more recent strategy is ring-closing alkyne metathesis (RCAM), which involves the intramolecular coupling of two terminal alkynes. wikipedia.orgbeilstein-journals.org This methodology was ingeniously applied in a novel synthetic route to Berkeleylactone A. researchgate.net In this synthesis, an ester substrate with 1-propynyl termini underwent RCAM to form the C8-C9 triple bond within the macrocycle. researchgate.net The resulting cyclic alkyne was then selectively hydrogenated to furnish the corresponding alkene, demonstrating the utility of alkyne metathesis in constructing the berkeleylactone core. researchgate.net

| Metathesis Reaction | Catalyst Type | Application in Berkeleylactone Synthesis | Reference |

| Ring-Closing Metathesis (RCM) | Ruthenium-based (e.g., Grubbs' catalysts) | Construction of the 16-membered macrolide ring in Berkeleylactone I and A26771B. | researchgate.netacs.org |

| Ring-Closing Alkyne Metathesis (RCAM) | Molybdenum- or Tungsten-based | Formation of a C8-C9 triple bond in a macrocyclic precursor to Berkeleylactone A. | researchgate.net |

The Sharpless Asymmetric Dihydroxylation (SAD) is a cornerstone of modern asymmetric synthesis, allowing for the enantioselective conversion of prochiral alkenes into vicinal diols with high optical purity. hilarispublisher.comwikipedia.orgorganic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand. wikipedia.org The choice of ligand, either dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), dictates which face of the alkene is hydroxylated, providing predictable control over the product's stereochemistry. wikipedia.org

This powerful tool was implemented as a critical reaction in the first total synthesis of Berkeleylactone I. acs.org By employing the SAD, chemists were able to install a key diol functionality with the correct absolute stereochemistry, which was essential for the successful completion of the synthesis and the unambiguous determination of the natural product's absolute configuration at the C-12 center. acs.org The application of this methodology underscores its importance in generating chiral building blocks for complex natural product synthesis. mdpi.com

The efficiency of a synthetic strategy can be further demonstrated by its ability to access other known, related molecules. A formal synthesis constitutes the synthesis of a known intermediate that has previously been converted to the final natural product.

In the course of developing a divergent route to the berkeleylactones, the Schobert group also established a short, high-yielding formal synthesis of A26771B. nih.govacs.org A26771B is a structurally related 16-membered macrolide antibiotic that was first reported in 1977. nih.gov By leveraging their advanced common intermediate, the researchers were able to efficiently construct a precursor that is a known intermediate in other total syntheses of A26771B, thereby constituting a formal synthesis of this well-known antibiotic. nih.govresearchgate.net This accomplishment highlights the flexibility and broad applicability of the developed synthetic platform.

Key Methodologies in Stereoselective Synthesis

Chemical Derivatization and Analogue Preparation

The exploration of the chemical space surrounding the berkeleylactone scaffold has been advanced through both the total synthesis of naturally occurring analogues and the preparation of novel derivatives. These studies are crucial for elucidating structure-activity relationships (SAR) and identifying the key structural motifs required for biological function.

Synthetic Approaches to Analogues

Research has focused on developing flexible synthetic strategies that allow access to multiple members of the berkeleylactone family. A notable example is the divergent synthesis of six recently isolated berkeleylactones, including this compound, J, K, M, N, and O. nih.govresearchgate.netacs.org This approach begins from a common intermediate previously utilized in the synthesis of Berkeleylactone A, showcasing an efficient method for preparing a variety of natural analogues. nih.govresearchgate.net Key to this strategy was the stereoselective formation of the γ,δ-dihydroxy-α,β-unsaturated ester moiety and the implementation of a versatile protection group strategy. nih.govresearchgate.net This methodology not only confirmed the structures of these natural products but also provides a pathway for generating further analogues for biological testing.

Derivatization for Structure-Activity Relationship (SAR) Studies

While specific derivatization studies on this compound are limited in the literature, extensive SAR studies have been conducted on the closely related and more potent Berkeleylactone A. researchgate.net These investigations provide valuable insights that are likely applicable to the broader berkeleylactone family, including this compound.

In one such study, a series of 14 analogues of Berkeleylactone A were synthesized to probe the structural requirements for its antimicrobial activity. researchgate.netresearchgate.net The findings from this research confirmed the critical role of the α,β-unsaturated ester system within the macrolide ring. researchgate.netrsc.org It is proposed that Berkeleylactone A may function as a prodrug, where a reversible retro-Michael reaction releases the thiol side chain to reveal a crucial 4-oxo-enoate Michael acceptor within the macrocycle. researchgate.netresearchgate.net This reactive species is believed to be responsible for the observed biological activity.

The synthetic efforts led to the creation of derivatives with significant variations, including:

Acyclic variants: To determine the importance of the macrocyclic ring structure. researchgate.net

Structurally simplified macrolactams: One achiral macrolactam analogue demonstrated an eight-fold increase in inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to the parent Berkeleylactone A, with a MIC₅₀ value of 0.39 μg mL⁻¹. researchgate.netrsc.org

These results underscore that the 16-membered ring is a viable scaffold for developing potent antibiotics and that modifications can lead to enhanced activity. researchgate.net

Naturally Occurring Derivatives

In addition to synthetic efforts, investigations into the metabolic products of the fungus Penicillium turbatum have revealed naturally occurring analogues and derivatives. Large-scale cultivation of this fungus yielded several known berkeleylactones, including this compound, alongside new, closely related compounds. nih.gov Among the novel metabolites identified was This compound methyl ester . nih.gov The isolation of this compound demonstrates a biological derivatization (esterification) of this compound. The study also identified several other new analogues, including pairs of hydroxy epimers, which highlights nature's use of stereodivergent biosynthesis to expand chemical diversity. nih.gov

The table below summarizes key analogues and derivatives related to the berkeleylactone core structure.

| Compound/Analogue Class | Parent Compound | Key Structural Modification(s) | Research Finding/Significance |

| Berkeleylactone J, K, M, N, O | Berkeleylactone A (common intermediate) | Variations in hydroxylation and side chains on the macrolide core. | Successfully prepared via a divergent total synthesis, confirming their structures. nih.govresearchgate.net |

| Structurally Simplified Macrolactam | Berkeleylactone A | Replacement of the macrolactone ester with a lactam; simplified, achiral backbone. | Showed 8-fold greater activity against an MRSA strain than Berkeleylactone A. researchgate.netrsc.org |

| Acyclic Analogues | Berkeleylactone A | The 16-membered macrolide ring was opened. | Synthesized to investigate the importance of the cyclic structure for biological activity. researchgate.net |

| This compound methyl ester | This compound | Esterification of the C-1' carboxylic acid to a methyl ester. | Isolated as a natural product from Penicillium turbatum, demonstrating natural derivatization. nih.gov |

Biological Activities and Mechanisms of Action

Antimicrobial Activity Profile (In Vitro)

Berkeleylactone E is a macrolide antibiotic that demonstrates activity against Gram-positive bacteria and certain species of Candida. bioaustralis.comchimmed.rutoku-e.combioaustralis.com It is a significant analogue within the broader family of berkeleylactones, which are 16-membered ring macrolides originally isolated from a mixed fermentation of two Penicillium species. bioaustralis.comnih.govresearchgate.net The mechanism of action for the berkeleylactone class is considered novel, as studies on the most potent analogue, Berkeleylactone A, have shown that it does not inhibit protein synthesis or target the ribosome, which is the common mechanism for many macrolide antibiotics. researchgate.netnih.govresearchgate.netnih.gov However, it should be noted that some newer berkeleylactone analogues isolated from Penicillium turbatum did not exhibit significant biological activity against a panel of tested bacteria and fungi. acs.org

Spectrum of Activity Against Gram-Positive Bacteria

The berkeleylactone family of compounds has shown a targeted activity profile against various Gram-positive bacteria. bioaustralis.comnih.gov

The berkeleylactone class has demonstrated significant inhibitory effects against Staphylococcus aureus, including methicillin-resistant strains (MRSA). Berkeleylactone A, the most potent compound in the series, exhibits strong activity against multiple MRSA strains, with Minimum Inhibitory Concentration (MIC) values between 1-2 μg/mL. researchgate.netresearchgate.netnih.govmedchemexpress.comacs.org In some cases, Berkeleylactone A was found to be more active against MRSA strains than against a methicillin-susceptible strain of S. aureus. nih.gov Other related compounds, such as A26771B and Berkeleylactone I, have also shown activity against several strains of Staphylococcus aureus, including multi-drug resistant variants. nih.govresearchgate.netacs.orgnih.gov The synthetic work on Berkeleylactone A derivatives has confirmed the essential role of the compound's conjugated system for its bioactivity. researchgate.netrsc.org

Table 1: In Vitro Activity of Berkeleylactone A Against S. aureus Strains

| Bacterial Strain | Type | MIC (μg/mL) |

| S. aureus (ATCC 25923) | Methicillin-Susceptible | 4 |

| S. aureus (USA300) | MRSA | 1 |

| S. aureus (USA400) | MRSA | 2 |

| S. aureus (ATCC 33591) | MRSA | 2 |

| S. aureus (NRS-123) | MRSA | 1 |

Data sourced from studies on Berkeleylactone A, a potent analogue of this compound. researchgate.netnih.govresearchgate.net

Berkeleylactone A has shown potent activity against Bacillus anthracis. nih.govresearchgate.netacs.orgnih.gov Research indicates a low micromolar activity, with a reported MIC of 1-2 μg/mL against this pathogen. researchgate.netresearchgate.netnih.govmedchemexpress.comacs.org

The antimicrobial spectrum of the berkeleylactones includes Streptococcus pyogenes, the bacterium responsible for strep throat. acsh.org Berkeleylactone A is active against this organism, with a reported MIC value of 1-2 μg/mL. researchgate.netresearchgate.netnih.govmedchemexpress.comacs.org Additionally, another analogue, Berkeleylactone N, was found to be active specifically against Streptococcus pyogenes. nih.govresearchgate.netacs.orgnih.gov

Antifungal Activity Against Candida Species

This compound is reported to be active against the fungal pathogens Candida albicans and Candida glabrata. bioaustralis.comchimmed.rutoku-e.combioaustralis.com Its more potent analogue, Berkeleylactone A, also demonstrates significant antifungal activity against these species, with MIC values of 1-2 μg/mL. researchgate.netresearchgate.netnih.govmedchemexpress.comacs.org

Table 2: In Vitro Antifungal Activity of Berkeleylactone A

| Fungal Strain | MIC (μg/mL) |

| Candida albicans | 1-2 |

| Candida glabrata | 1-2 |

Data sourced from studies on Berkeleylactone A, a potent analogue of this compound. researchgate.netresearchgate.net

Lack of Activity Against Gram-Negative Bacteria for Certain Analogues

A notable characteristic of the berkeleylactone antimicrobial profile is the lack of efficacy against Gram-negative bacteria. acsh.org Studies have confirmed that neither the berkeleylactones nor the related compound A26771B were active against tested Gram-negative bacteria. nih.gov

Proposed Molecular Mechanisms of Action (Non-Clinical)

The molecular mechanisms underpinning the biological activities of this compound and its analogues are multifaceted and appear to diverge significantly from classical macrolide antibiotics. Non-clinical research points towards a novel mode of action characterized by the lack of ribosome interaction and a reliance on its unique chemical structure for activity.

Non-Inhibition of Protein Synthesis or Ribosome Targeting

Unlike canonical macrolide antibiotics such as erythromycin (B1671065) or azithromycin, which function by binding to the bacterial ribosome and inhibiting protein synthesis, this compound and its closely related analogue, Berkeleylactone A, operate through a different pathway. pharmgkb.orgnih.gov Mode of action studies have demonstrated that Berkeleylactone A does not inhibit protein synthesis nor does it target the ribosome. researchgate.netmedchemexpress.comresearchgate.netnih.govacs.org This key distinction suggests a novel mechanism of action for its antibiotic effects and sets the berkeleylactones apart from typical macrolides that interfere with the 50S ribosomal subunit to block peptide elongation. nih.govresearchgate.netsigmaaldrich.com This lack of interaction with the primary target of most macrolides indicates that its antimicrobial and cytotoxic effects are initiated by alternative molecular interactions. medchemexpress.comresearchgate.netnih.gov

Role of the Conjugated System and Michael Acceptor Activation

A critical feature of the berkeleylactone structure is its embedded conjugated system, which is essential for its biological activity. researchgate.net Research suggests that compounds like Berkeleylactone A may function as prodrugs. researchgate.net They are proposed to be activated via a reversible retro-Michael reaction, which exposes a crucial 4-oxo-enoate functional group within the macrocyclic ring. researchgate.net This structure is an α,β-unsaturated carbonyl, a classic Michael acceptor. researchgate.netorganic-chemistry.org

Michael acceptors are electrophilic compounds that can react with nucleophiles, such as the thiol groups on cysteine residues in proteins, through a conjugate addition reaction. organic-chemistry.orgnih.gov This covalent modification of key proteins can alter their function, leading to the observed biological effects. nih.gov The importance of the α,β-unsaturated ester group is highlighted by synthetic studies where its creation is a key step, necessary for the attachment of thiol-containing side chains via a thia-Michael reaction. rsc.org This reactivity allows this compound to potentially target and inhibit a range of proteins through covalent bonding, disrupting cellular pathways. nih.govacs.orgchemrxiv.org

Inhibition of Kinase Activity

One of the proposed mechanisms for the anticancer effects of this compound is the inhibition of kinase activity. biosynth.com It has been identified as a potent anticancer agent that may selectively target cancer cells. biosynth.com Specifically, this compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial enzymes for the regulation of cell cycle progression. biosynth.com By blocking these kinases, this compound can halt the cell cycle, thereby preventing tumor growth. biosynth.com The ability of kinase inhibitors to interfere with cell signaling pathways is a well-established strategy in cancer therapy. nih.gov

Induction of Apoptosis in Cancer Cells (in vitro)

In conjunction with its kinase-inhibiting activity, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells in vitro. biosynth.com This induction of apoptosis is a key outcome of its anticancer mechanism. biosynth.commdpi.com By triggering this cellular suicide pathway, this compound ensures the elimination of cancer cells. biosynth.com The process of apoptosis induction can be initiated through various cellular signals, including the inhibition of survival pathways and the activation of pro-apoptotic proteins. notulaebotanicae.rooncotarget.comrsc.org Research indicates that this compound also inhibits the production of proteins that promote the survival of cancer cells, further contributing to its pro-apoptotic effect. biosynth.com

Table 1: Summary of Proposed Mechanisms for this compound

| Mechanism | Description | Primary Effect | Supporting Evidence |

|---|---|---|---|

| Non-Ribosomal Action | Does not inhibit protein synthesis by targeting the bacterial ribosome, unlike typical macrolides. | Novel mode of antimicrobial action. | Mode of action studies on Berkeleylactone A. researchgate.netmedchemexpress.comresearchgate.netnih.gov |

| Michael Acceptor | Activated to form an α,β-unsaturated carbonyl that covalently binds to nucleophilic residues on proteins. | Inactivation of key cellular proteins. | SAR studies showing the essential role of the conjugated system. researchgate.netrsc.org |

| Kinase Inhibition | Inhibits cyclin-dependent kinases (CDKs). | Cell cycle arrest and inhibition of tumor growth. | In vitro studies demonstrating potent anticancer activity. biosynth.com |

| Apoptosis Induction | Triggers programmed cell death in cancer cells. | Elimination of malignant cells. | Observation of apoptosis in cancer cell lines treated with the compound. biosynth.com |

Cellular Effects: Membrane Depolarization and Pore Formation (as a general concept for macrolides, for comparison)

For comparative purposes, it is useful to consider the mechanisms of other macrolide classes, such as the polyene antifungals. A widely accepted mechanism for polyenes like Amphotericin B is the formation of pores in the fungal cell membrane. nih.govresearchgate.net These macrolides bind to ergosterol, a primary sterol in fungal membranes, and assemble into transmembrane channels. researchgate.netnih.gov This pore formation disrupts the membrane's integrity, leading to the leakage of essential intracellular ions (like K+) and small molecules, causing membrane depolarization and ultimately cell death. nih.govfrontiersin.orgmdpi.com This mechanism of direct membrane disruption through pore formation is distinct from the proposed intracellular protein-targeting actions of this compound. researchgate.netnih.gov

Disturbance of Cell Envelope Homeostasis (as a general concept for macrolides, for comparison)

Another mechanism relevant to other macrolides, particularly in the context of bacteria, involves the disturbance of cell envelope homeostasis. The outer membrane of Gram-negative bacteria, for instance, acts as a significant permeability barrier that limits the entry of many antibiotics, including macrolides. researchgate.netasm.org The integrity of this envelope, including the lipopolysaccharide (LPS) layer and various protein systems like the Tol-Pal system which maintains outer membrane stability, is crucial for bacterial survival. asm.org Some macrolide actions are dependent on disrupting this homeostasis, and conversely, bacteria can gain resistance by modifying their cell envelope to decrease drug permeability. researchgate.netasm.org Additionally, some macrolides have been noted to stabilize cell membranes, which can modulate cellular processes like the production of reactive oxygen species by neutrophils. nih.gov This interaction with the cell envelope is another point of comparison that highlights the unique intracellular focus of this compound's proposed mechanisms.

Structure-Activity Relationships (SAR)

The biological activity of this compound and its analogues is intrinsically linked to their specific structural features. Although studies focusing exclusively on this compound are limited, extensive research on the broader berkeleylactone class, particularly the highly active Berkeleylactone A, provides significant insights into the structure-activity relationships (SAR). These studies highlight the critical roles of the macrolactone core, its stereochemical configuration, embedded electronic systems, and peripheral functional groups in defining the biological potency of these compounds.

Influence of Macrolactone Ring Size and Stereochemistry

The berkeleylactones are characterized by a 16-membered macrolactone ring, a structural feature common to many biologically active macrolides. nih.govnih.govmdpi.com The integrity of this 16-membered ring is considered fundamental for their antimicrobial activity. Studies on synthetic analogues have shown that acyclic variants of Berkeleylactone A lack significant biological function, underscoring the importance of the macrocyclic architecture for establishing the correct conformation for target interaction. researchgate.net

Stereochemistry plays a pivotal role in the biological activity of the berkeleylactones. These molecules possess multiple stereocenters, and their precise spatial arrangement is crucial for potency. For instance, the absolute configuration of Berkeleylactone A has been confirmed through total synthesis and single-crystal X-ray analysis. nih.govacs.orgresearchgate.net The natural isolation of several berkeleylactone analogues as pairs of epimers, such as 14-epi-berkeleylactone F, 12-epi-berkeleylactone Q, and 13-epi-berkeleylactone R, further emphasizes the role of stereochemistry. nih.gov While Berkeleylactone A is the most potent compound in the series, many of its stereoisomers and naturally occurring analogues exhibit significantly reduced or no activity against various bacterial and fungal pathogens. nih.govnih.gov This suggests that the specific three-dimensional arrangement of substituents on the macrolactone ring is a key determinant for effective interaction with the biological target.

The flexibility and conformation of the macrolactone ring also contribute to the molecule's bioactivity. The 16-membered ring allows the molecule to adopt specific folded conformations, which are believed to be essential for binding to its, as yet unconfirmed, molecular target. mdpi.com It has been noted that the mode of action for Berkeleylactone A does not involve the inhibition of protein synthesis or targeting the ribosome, distinguishing it from typical macrolide antibiotics and suggesting a novel mechanism of action where the macroring's conformation is likely critical. nih.govresearchgate.netresearchgate.net

Significance of Embedded Conjugated Systems

A defining feature of the berkeleylactone scaffold, including this compound, is the presence of an embedded conjugated system, specifically an α,β-unsaturated ketone (enone) moiety. nih.gov SAR studies have consistently confirmed that this conjugated system is essential for the antimicrobial activity of the berkeleylactone family. researchgate.netrsc.org This structural element functions as a Michael acceptor, a reactive site that can form covalent bonds with nucleophilic residues, such as cysteine thiols, in target proteins.

Research suggests that compounds like Berkeleylactone A may function as prodrugs. researchgate.netresearchgate.net In this proposed mechanism, a reversible retro-Michael reaction of a thiol adduct leads to the formation of a critical 4-oxo-enoate structure within the macrocycle. researchgate.net This highly reactive intermediate is then thought to be the ultimate pharmacophore responsible for the observed biological activity. The "trans-" configuration of the α,β-unsaturated system has been shown to be essential for this activity.

The importance of this reactive system is highlighted by the observation that modifications which disrupt or remove the conjugated enone result in a significant loss of potency. The reversible nature of this system, such as through a temporary sulfa-protection of the Michael acceptor, has been proposed as a viable mechanism contributing to the compound's efficacy. researchgate.netrsc.org

Impact of Functional Group Modifications on Biological Potency

Modifications to the functional groups appended to the berkeleylactone core have a profound impact on biological potency. While Berkeleylactone A stands out for its potent activity against several multi-drug-resistant pathogens, many other naturally isolated analogues, including this compound, show weaker or no significant activity in the same assays. nih.govnih.gov

For example, the isolation of this compound methyl ester and other new analogues from Penicillium turbatum revealed that these compounds exhibited no significant biological activity against a panel of bacteria and fungi. nih.gov This indicates that even minor modifications, such as esterification of a carboxyl group or changes in hydroxylation patterns, can lead to a dramatic loss of potency. The position of hydroxyl groups on the macrolactone ring is also critical. Berkeleylactone D, an isomer of Berkeleylactone C, differs only in the position of a hydroxyl group (C-13 vs. C-14) and this subtle change influences its activity profile. nih.gov

Synthetic efforts have further illuminated these relationships. The creation of simplified, achiral macrolactam analogues, where the macrolactone ester is replaced by a lactam, has produced compounds with surprisingly potent activity. One such macrolactam demonstrated an eight-fold lower MIC₅₀ value against methicillin-resistant Staphylococcus aureus (MRSA) compared to Berkeleylactone A, indicating that the ester linkage is not immutable for activity and that other core structures can be tolerated and even enhance potency. researchgate.netrsc.org Conversely, covalent modification of the enone system through the addition of thiol-containing molecules to form adducts generally leads to a decrease in antibacterial activity, reinforcing the importance of the Michael acceptor for the biological effect.

Data Tables

Table 1: Comparative Antimicrobial Activity (MIC) of Berkeleylactone A and Related Compounds

| Compound | Organism | MIC (μg/mL) | Reference |

| Berkeleylactone A | Staphylococcus aureus (MRSA, 4 strains) | 1-2 | nih.gov |

| Berkeleylactone A | Bacillus anthracis | 1-2 | nih.gov |

| Berkeleylactone A | Streptococcus pyogenes | 1-2 | nih.gov |

| Berkeleylactone A | Candida albicans | 1-2 | nih.gov |

| Berkeleylactone A | Candida glabrata | 1-2 | nih.gov |

| A26771B | Staphylococcus aureus (MRSA) | Active | nih.gov |

| Berkeleylactone Analogues (e.g., E, G, J, K) | Various Bacteria & Fungi | No Significant Activity | nih.gov |

| Simplified Macrolactam 8 | Staphylococcus aureus (MRSA, L12) | 0.39 | researchgate.netrsc.org |

Ecological and Biotechnological Significance

Activation of Silent Gene Clusters in Fungal Consortia

The production of Berkeleylactone E and its analogues through co-culture is a direct result of the activation of "silent" or "cryptic" biosynthetic gene clusters (BGCs). nih.govnih.govresearchgate.net Many fungi possess a wealth of BGCs that are not expressed under standard laboratory conditions, representing a vast, untapped reservoir of chemical diversity. nih.govfrontiersin.org The interaction between P. fuscum and P. camembertii/clavigerum provides the necessary stimulus to "awaken" these dormant genetic pathways. nih.govresearchgate.net

Research has shown that communal growth conditions can activate these silent genes, leading to the synthesis of novel compounds. nih.gov This activation is a response to the "crosstalk" between the microorganisms. nih.govresearchgate.net The discovery of the berkeleylactones through this method has spurred further investigation into using co-culture and other techniques, such as epigenetic modification and heterologous expression, to unlock the full biosynthetic potential of fungi. nih.govnih.govencyclopedia.pub By understanding the triggers for BGC activation, scientists can devise strategies to systematically mine the fungal genome for new and valuable secondary metabolites. nih.govfrontiersin.org This approach has already yielded compounds that were not detected in the extracts of the individual fungal strains, demonstrating the power of mimicking natural microbial interactions in a laboratory setting. nih.gov

Potential as a Lead Compound for Preclinical Drug Discovery

The unique origin and biological activity of the berkeleylactones, including this compound, position them as promising candidates for preclinical drug discovery. nih.govfirstignite.com A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. wikipedia.org The berkeleylactones have demonstrated potent antimicrobial activity, particularly against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netfirstignite.com

Berkeleylactone A, a closely related analogue, has been shown to have a novel mode of action, distinct from other macrolide antibiotics, as it does not inhibit protein synthesis. acs.orgresearchgate.netnih.gov This suggests a new mechanism for its antibiotic activity, which is a critical attribute in the face of growing antimicrobial resistance. researchgate.netnih.gov While this compound itself has not shown significant biological activity in some initial screens, its structural relationship to active compounds like Berkeleylactone A and A26771B makes it a valuable scaffold for further investigation and development. acs.orgacs.org The process of preclinical development involves extensive laboratory studies to assess the safety and efficacy of a drug candidate before it can be tested in humans. stxbp1disorders.orgjddhs.com

One of the significant challenges in modern drug discovery is the identification of molecules that can effectively modulate "difficult-to-drug" targets, such as protein-protein interactions (PPIs) and certain enzymes with challenging active sites. nih.govacs.org Natural products, particularly macrocycles like the berkeleylactones, are well-suited for this task due to their large, complex, and often rigid structures, which can interact with the large and shallow binding surfaces typical of PPIs. acs.org

A notable example of a difficult-to-drug target is the KRAS protein, a key signaling molecule that is frequently mutated in various cancers. wikipedia.org The development of inhibitors for the SOS1:KRAS protein-protein interaction is an active area of research aimed at controlling KRAS activity. nih.govmedchemexpress.com While there is no direct evidence yet linking this compound to KRAS, its macrocyclic structure is representative of the types of molecules being explored to tackle such challenging targets. The exploration of natural product libraries, including compounds like this compound, provides a rich source of chemical diversity for screening against these difficult targets. nih.gov

To enhance the therapeutic potential of a lead compound like this compound, medicinal chemists employ various strategies for structural modification. rsc.org These modifications aim to improve properties such as potency, selectivity, and pharmacokinetic profiles. The total synthesis of Berkeleylactone A has been achieved, which not only confirmed its structure but also opened the door for the creation of novel derivatives. nih.govresearchgate.netrsc.org

Researchers have synthesized a series of Berkeleylactone A derivatives to investigate their structure-activity relationships (SAR). rsc.org These studies have confirmed the importance of the conjugated system within the macrolide ring for its antimicrobial activity. rsc.org For instance, a structurally simplified achiral macrolactam derived from the berkeleylactone scaffold showed significantly improved inhibitory activity against an MRSA strain compared to the parent compound, Berkeleylactone A. rsc.org Such synthetic efforts, including the divergent synthesis of several berkeleylactones from a common intermediate, allow for a systematic exploration of how different functional groups and stereochemistries impact biological activity. researchgate.net These approaches are crucial for optimizing the berkeleylactone scaffold into a viable clinical candidate. gardp.org

Future Research Directions

Elucidation of Complete Biosynthetic Pathways for Berkeleylactone E Analogues

The biosynthesis of this compound is a complex process involving a highly reducing polyketide synthase and a trans-acting thioesterase to create the macrolide backbone. researchgate.net This is followed by hydroxylation and succinylation steps catalyzed by a cytochrome P450 and an acyltransferase, respectively, to form the prodrug this compound. researchgate.net In the fungus Penicillium egyptiacum, the acyltransferase BerkE is responsible for the succinylation of the intermediate berklactone C to yield this compound. researchgate.net

While the biosynthetic gene cluster for berkeleylactones, termed 'bekl', has been identified in Penicillium turbatum, the precise enzymatic steps and regulatory mechanisms for the production of various analogues remain to be fully detailed. nih.gov Future research should focus on the complete elucidation of these pathways, which is crucial for several reasons:

Understanding Analogue Diversity: It will explain how nature achieves structural diversity, such as the formation of hydroxy epimers observed in some berkeleylactone analogues. nih.gov

Enabling Engineered Biosynthesis: A complete understanding of the biosynthetic machinery will facilitate the engineered production of novel berkeleylactone analogues with potentially improved properties. nih.gov This can be achieved by manipulating the biosynthetic genes in host organisms. nih.gov

Chemoproteomics Approaches: Modern techniques like chemoproteomics, which use activity-based probes, could be instrumental in identifying the specific enzymes involved in the biosynthesis of different berkeleylactone analogues. frontiersin.org

Comprehensive Target Identification and Validation (in vitro, non-clinical)

A significant area for future research is the definitive identification and validation of the molecular targets of this compound and its analogues. youtube.cominnoserlaboratories.com While it is known to be active against Gram-positive bacteria and some fungi, its precise mechanism of action is still not fully understood. bioaustralis.comchimmed.rubioaustralis.com

Key future research activities in this area should include:

Mechanism of Action Studies: Initial studies on Berkeleylactone A suggest a novel mode of action that does not involve the inhibition of protein synthesis, unlike many other macrolide antibiotics. researchgate.netmedchemexpress.com This points to a potentially new and valuable therapeutic target. Further investigation is needed to confirm if this compound shares this mechanism.

Target Deconvolution: Employing techniques such as photoaffinity labeling and drug affinity responsive target stability (DARTS) can help in identifying the specific protein targets of this compound within the cell. researchgate.net

In Vitro and In Vivo Validation: Once potential targets are identified, their role in the observed biological activity must be validated through in vitro enzymatic assays and in vivo studies using appropriate non-clinical models. innoserlaboratories.comnih.gov This multi-validation approach is critical for building confidence in a potential drug target. youtube.com

Advanced Synthetic Methodologies for Novel Berkeleylactone Analogues

The synthesis of this compound and its analogues is a complex undertaking, and the development of more efficient and versatile synthetic routes is a key research objective. acs.org Several total syntheses of berkeleylactone analogues have been reported, employing various key reactions like the Wittig reaction, Yamaguchi macrolactonization, and ring-closing metathesis. researchgate.netresearchgate.netfrontiersin.org

Future synthetic efforts should focus on:

Developing Divergent Synthetic Strategies: Creating synthetic routes that allow for the easy generation of a wide range of analogues from a common intermediate will be highly valuable for structure-activity relationship (SAR) studies. acs.orgresearchgate.net

Exploring Novel Synthetic Reactions: Investigating and applying new synthetic methodologies, such as those performed under solvent-free conditions or utilizing novel catalysts, could lead to more efficient and environmentally friendly syntheses. mdpi.com

Semisynthesis and Total Synthesis of Novel Analogues: Both modifying the natural product (semisynthesis) and building it from scratch (total synthesis) are valuable approaches to generate novel analogues with potentially improved activity and metabolic stability. researchgate.net

Exploration of Additional Biological Activities Beyond Antimicrobial and Anticancer

While the antimicrobial and anticancer activities of berkeleylactones are the most studied, there is potential for these compounds to possess other valuable biological properties. nih.govdntb.gov.uarsc.org For instance, some newly discovered berkeleylactone analogues from P. turbatum did not show significant activity against a panel of bacteria, fungi, or a parasite, suggesting they may have other, as-yet-undiscovered biological roles. nih.gov

Future research should broaden the scope of biological screening to include:

Antiviral Activity: Many natural products with antimicrobial properties also exhibit antiviral activity.

Anti-inflammatory Properties: The complex structures of macrolides can interact with various cellular pathways, potentially modulating inflammatory responses.

Immunomodulatory Effects: Investigating the effect of this compound on immune cells could reveal potential applications in immunology.

A comprehensive screening approach will be essential to uncover the full therapeutic potential of the berkeleylactone family.

Application of Computational Chemistry and Chemoinformatics in this compound Research

Key applications include:

Predictive Modeling: Computational models can be used to predict the physicochemical properties, bioactivity, and toxicity of novel berkeleylactone analogues before they are synthesized, saving time and resources. neovarsity.orgeurachem.org

Structure-Activity Relationship (SAR) Analysis: Chemoinformatics can help in analyzing the vast amount of data generated from SAR studies to identify the key structural features responsible for biological activity. nih.gov

Target Identification and Docking Studies: Computational docking can be used to predict how this compound and its analogues bind to potential protein targets, providing insights into their mechanism of action.

Database Management: As the number of known berkeleylactone analogues and their associated data grows, chemoinformatic databases will be crucial for organizing, analyzing, and sharing this information within the scientific community. nih.gov

By integrating these computational approaches, researchers can make more informed decisions and accelerate the discovery and development of new drugs based on the this compound scaffold.

Q & A

Q. What are the standard synthetic routes for Berkeleylactone E, and how do yields vary between linear vs. convergent approaches?

this compound, a fungal macrolide, is typically synthesized via multi-step routes involving stereoselective reactions. A linear approach (e.g., domino addition-Wittig olefination) may achieve higher yields (~24%) compared to convergent methods (~10%) by minimizing intermediate purification steps . Key steps include:

- Grignard reagent formation from brominated precursors.

- Stereochemical control using (R)-propylene oxide or asymmetric hydrogenation (Noyori-type) for β-hydroxy esters .

- Macrocyclization via Wittig or ring-closing metathesis (RCM), with yields influenced by protecting group strategies and reaction temperatures .

Q. What experimental models are used to assess this compound’s antimicrobial activity?

Standard assays include:

- Minimum Inhibitory Concentration (MIC) testing against Gram-positive bacteria (e.g., Staphylococcus aureus, MRSA) and fungi (e.g., Candida albicans), with Gram-negative strains as negative controls .

- Biofilm inhibition assays using crystal violet staining or confocal microscopy to quantify biofilm biomass reduction in S. aureus or pre-formed C. albicans biofilms .

- Cytotoxicity screening against mammalian cell lines (e.g., HEK293) to evaluate selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported optical rotation data for synthetic this compound?

Discrepancies in specific optical rotations (e.g., +0.5° vs. +101.0° in chloroform) may arise from:

- Enantiomeric impurities due to incomplete stereochemical control during β-ketoester hydrogenation. Verify using chiral HPLC or Mosher ester analysis .

- Solvent or concentration artifacts . Replicate measurements under identical conditions (solvent, temperature, concentration) and cross-validate with X-ray crystallography .

Q. What methodological considerations are critical for studying this compound’s biofilm dispersion mechanisms?

- Sub-inhibitory concentrations : Test doses below MIC (e.g., 1.3 µg/mL for C. albicans) to isolate biofilm-specific effects .

- Time-lapse microscopy : Monitor biofilm architecture changes post-treatment.

- Transcriptomic profiling : Identify downregulated genes (e.g., adhesins, efflux pumps) via RNA-seq .

Q. How can synthesis protocols be optimized to improve this compound’s scalability?

- Protecting group strategy : Replace benzyl groups with photolabile or enzymatic-cleavable alternatives to streamline deprotection .

- Catalyst screening : Test Ru-based catalysts for RCM or Pd-mediated cross-couplings to enhance macrocyclization efficiency .

- Continuous flow systems : Implement flow chemistry for exothermic steps (e.g., Grignard reactions) to improve safety and yield .

Q. What analytical techniques are essential for characterizing this compound’s stereochemical purity?

- NMR spectroscopy : Use -HSQC and NOESY to confirm relative configurations .

- High-resolution mass spectrometry (HRMS) : Validate molecular formulas (<3 ppm error) .

- X-ray diffraction : Resolve absolute stereochemistry for crystalline intermediates .

Data Analysis & Reproducibility

Q. How should researchers address variability in biofilm inhibition results across replicate studies?

Q. What steps ensure reproducibility in this compound’s synthetic procedures?

- Detailed experimental logs : Document reaction temperatures, solvent batches, and catalyst lot numbers .

- Open-source data sharing : Deposit NMR spectra, chromatograms, and crystallographic data in public repositories (e.g., Zenodo) .

- Independent validation : Collaborate with third-party labs to replicate key steps (e.g., macrocyclization) .

Research Design & Innovation

Q. How can structure-activity relationship (SAR) studies guide this compound derivatization?

Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.